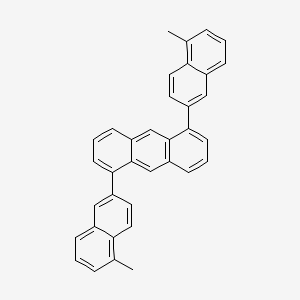
1,5-Bis(5-methylnaphthalen-2-YL)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Bis(5-methylnaphthalen-2-YL)anthracene is a chemical compound with the molecular formula C₃₆H₂₆. It is a derivative of anthracene, which is an aromatic hydrocarbon consisting of three linearly fused benzene rings. Anthracene derivatives are known for their interesting photophysical, photochemical, and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(5-methylnaphthalen-2-YL)anthracene typically involves the use of Friedel–Crafts reactions, which are a type of electrophilic aromatic substitution reactionThe reaction conditions often involve the use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and an appropriate solvent, such as dichloromethane (CH₂Cl₂) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Bis(5-methylnaphthalen-2-YL)anthracene can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield anthraquinone derivatives, while substitution reactions may introduce various functional groups onto the aromatic ring .
Applications De Recherche Scientifique
1,5-Bis(5-methylnaphthalen-2-YL)anthracene has several scientific research applications, including:
Organic Electronics: This compound is used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its photophysical properties.
Materials Science: It is used in the fabrication of polymeric materials and solar cells, where its extended aromatic and conjugated π-system enhances the material’s properties.
Biological Applications: Anthracene derivatives, including this compound, have been studied for their antimicrobial and anti-inflammatory activities.
Mécanisme D'action
The mechanism of action of 1,5-Bis(5-methylnaphthalen-2-YL)anthracene involves its interaction with light and other molecules. Its extended aromatic and conjugated π-system allows it to absorb and emit light, making it useful in photophysical applications. Additionally, its ability to undergo various chemical reactions enables it to interact with biological molecules, potentially leading to antimicrobial and anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Diphenylanthracene: This compound is another anthracene derivative used in OLEDs and OFETs.
2,2’-Bianthracene: This compound is used as an organic semiconductor in OFET devices.
9-(4-Phenyl)anthracene: This compound is used in the synthesis of blue-emitting materials for OLEDs.
Uniqueness
1,5-Bis(5-methylnaphthalen-2-YL)anthracene is unique due to its specific substitution pattern, which enhances its photophysical properties and makes it particularly suitable for applications in organic electronics and materials science. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications .
Propriétés
Numéro CAS |
870282-90-9 |
|---|---|
Formule moléculaire |
C36H26 |
Poids moléculaire |
458.6 g/mol |
Nom IUPAC |
1,5-bis(5-methylnaphthalen-2-yl)anthracene |
InChI |
InChI=1S/C36H26/c1-23-7-3-9-25-19-29(15-17-31(23)25)33-13-5-11-27-22-36-28(21-35(27)33)12-6-14-34(36)30-16-18-32-24(2)8-4-10-26(32)20-30/h3-22H,1-2H3 |
Clé InChI |
RWZZMKSSJCPGPF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC(=CC2=CC=C1)C3=CC=CC4=CC5=C(C=CC=C5C6=CC7=CC=CC(=C7C=C6)C)C=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2,4-Bis{bis[(pyridin-2-yl)methyl]amino}butanoic acid](/img/structure/B12536694.png)
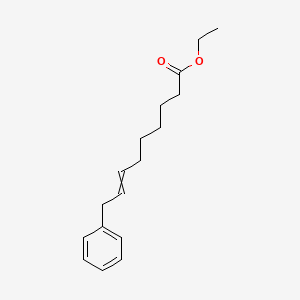
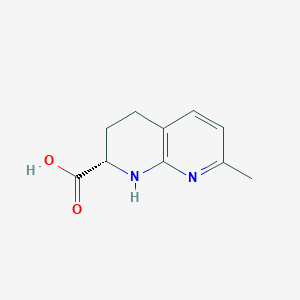
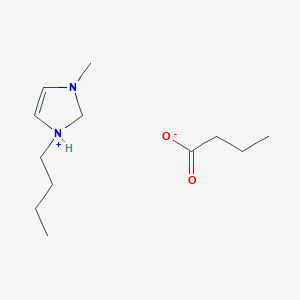
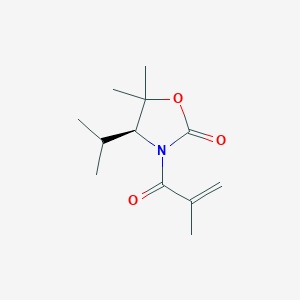

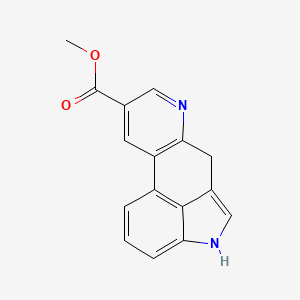
![3-{[(1R)-1-Cyclohexylethyl]amino}propane-1-sulfonic acid](/img/structure/B12536752.png)
![N-[3-(2-Aminophenyl)-3-oxopropyl]acetamide](/img/structure/B12536753.png)
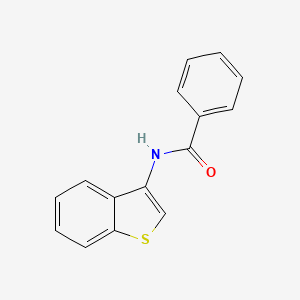

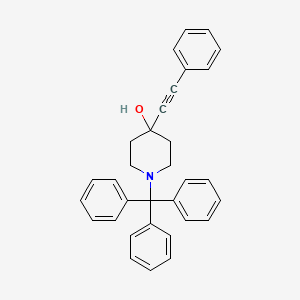
![4-{[2,6-Difluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B12536794.png)
![Benzenamine, N-[diphenyl(phenylmethyl)phosphoranylidene]-4-methyl-](/img/structure/B12536800.png)
